5-(2-iodoethyl)-1H-1,2,3,4-tetrazole
Description
Properties
Molecular Formula |
C3H5IN4 |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
5-(2-iodoethyl)-2H-tetrazole |
InChI |
InChI=1S/C3H5IN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8) |
InChI Key |
SREWJKORYYMKAE-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)C1=NNN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 5-(2-chloroethyl)-1H-1,2,3,4-tetrazole with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine and other reagents involved.
Types of Reactions:
Substitution Reactions: The iodoethyl group in 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, amines, thiols, alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 5-(2-aminoethyl)-1H-1,2,3,4-tetrazole, 5-(2-thioethyl)-1H-1,2,3,4-tetrazole, etc.
Cyclization Products: Formation of fused heterocyclic compounds.
Scientific Research Applications
5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used to study the interactions of iodine-containing compounds with biological systems, providing insights into their mechanisms of action.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with proteins and other biomolecules. The iodoethyl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Melting Points
Key Observations :
- Halogen Effects : Heavier halogens (e.g., bromine in 2h) correlate with higher melting points due to increased molecular weight and van der Waals interactions. The iodoethyl derivative is expected to follow this trend, likely exhibiting a higher melting point than chloroethyl analogues .
Spectroscopic Characteristics
Table 2: IR and NMR Data Comparison
Key Observations :
- IR Spectroscopy : The C-I stretch (~500 cm⁻¹) is distinct from C-Cl (~550–600 cm⁻¹), aiding in differentiation .
- NMR Shifts : Protons adjacent to iodine (CH$2$I) are deshielded compared to CH$2$Cl due to iodine’s polarizability, leading to downfield shifts .
Reactivity and Stability
- Thermal Stability : Iodoethyl derivatives are less stable than chloro- or bromo-substituted tetrazoles due to the weaker C-I bond, which may lead to decomposition under prolonged heating .
- Nucleophilic Substitution : The iodoethyl group is more susceptible to substitution reactions (e.g., with amines or thiols) compared to chloroethyl, offering pathways for further functionalization .
Biological Activity
5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole is a compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
5-(2-Iodoethyl)-1H-1,2,3,4-tetrazole features a tetrazole ring substituted with an iodoethyl group. The presence of the iodine atom enhances lipophilicity and may influence the compound's interaction with biological targets. Tetrazoles are known for their ability to form hydrogen bonds and π-stacking interactions due to the high density of nitrogen atoms in their structure .
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In a study assessing various tetrazole compounds, several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures to 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole showed minimal inhibitory concentrations (MICs) ranging from 0.8 to 3.2 μg/mL against standard strains .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 5-(2-Iodoethyl)-1H-tetrazole | TBD | TBD |
| Compound 1 | 0.8 | Staphylococcus aureus |
| Compound 2 | 1.5 | Escherichia coli |
| Compound 3 | 3.0 | Pseudomonas aeruginosa |
Anticancer Activity
Tetrazoles have also been investigated for their anticancer properties. In vitro studies have shown that certain tetrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds related to 5-(2-iodoethyl)-1H-1,2,3,4-tetrazole were found to exhibit significant cytotoxic effects against liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
Table 2: Anticancer Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-(2-Iodoethyl)-1H-tetrazole | TBD | TBD |
| Compound A | Hep G2 | 4.2 |
| Compound B | A549 | 6.0 |
| Compound C | DU 145 | 5.5 |
The biological activity of tetrazoles can be attributed to several mechanisms:
- DNA Intercalation : Some tetrazoles can intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Antioxidant Properties : Research suggests that tetrazoles may exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells .
Case Studies
In one notable case study involving a series of synthesized tetrazole compounds:
- Synthesis : Researchers synthesized multiple derivatives through various chemical reactions involving amines and azides.
- Evaluation : The biological activities were evaluated using standard assays against bacterial strains and cancer cell lines.
- Results : Several compounds demonstrated superior activity compared to established antibiotics and chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
